molecular formula C13H16ClFN2O B2370868 (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1643571-00-9

(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No.: B2370868
CAS No.: 1643571-00-9
M. Wt: 270.73
InChI Key: WRFABMXJYGEVGY-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound that belongs to the class of isoindolinone derivatives It is characterized by the presence of a fluorine atom at the 6th position and a piperidin-3-yl group attached to the isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidin-3-yl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
  • (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
  • 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride

Uniqueness

®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom and the piperidin-3-yl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFABMXJYGEVGY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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